

Protocol for regioselective acetylation to synthesize 3-Formylphenyl acetate

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Compound of Interest

Compound Name: 3-Formylphenyl acetate

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Protocol for the Regioselective Synthesis of 3-Formylphenyl Acetate

Application Note

Introduction

3-Formylphenyl acetate is a valuable intermediate in organic synthesis, serving as a precursor for a variety of pharmaceuticals and functional materials. Its bifunctional nature, possessing both an aldehyde and an ester, allows for diverse chemical transformations. This protocol details a regioselective O-acetylation of 3-hydroxybenzaldehyde to produce **3-formylphenyl acetate** in high purity. The selective acetylation of the phenolic hydroxyl group is achieved using acetic anhydride with pyridine as a catalyst, a method that is both efficient and mild, preserving the integrity of the aldehyde functionality.^[1]

Principle of the Method

The acetylation of a phenol with acetic anhydride is a classic esterification reaction. In this specific application, the regioselectivity for the hydroxyl group over the aldehyde is paramount. Pyridine serves as a basic catalyst, activating the hydroxyl group by deprotonation, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride.^[2] The reaction proceeds under mild conditions, which prevents the oxidation of the sensitive aldehyde group. The general scheme for this reaction is presented below:

Reaction Scheme:

3-Hydroxybenzaldehyde + Acetic Anhydride $\xrightarrow{\text{Pyridine}}$ **3-Formylphenyl Acetate** + Acetic Acid

This method offers a straightforward and effective route to **3-formylphenyl acetate**, a key building block in various synthetic pathways.[\[1\]](#)

Experimental Protocol

Materials and Reagents

- 3-Hydroxybenzaldehyde
- Acetic anhydride
- Pyridine, anhydrous
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Toluene
- Silica gel for column chromatography

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- NMR spectrometer
- Infrared spectrometer

Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Acetic Anhydride:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** a. Upon completion, quench the reaction by the addition of methanol. b. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.^[2] c. Dissolve the residue in dichloromethane. d. Transfer the organic solution to a separatory funnel and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.^[3] e. Dry the organic layer over anhydrous sodium sulfate.^[3]
- **Purification:** a. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude **3-formylphenyl acetate** by silica gel column chromatography to yield the pure product.^[3]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of **3-Formylphenyl Acetate**

Property	Value
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
Appearance	Colorless to pale yellow liquid
CAS Number	34231-78-2
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	10.01 (s, 1H, CHO), 7.85-7.79 (m, 2H, Ar-H), 7.60-7.48 (m, 2H, Ar-H), 2.33 (s, 3H, COCH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	191.1, 169.0, 151.8, 137.9, 130.3, 128.3, 124.9, 122.9, 21.2
Purity	97%

Note: NMR data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.[4]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **3-Formylphenyl acetate**.

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